![molecular formula C23H24FN7 B2642602 N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 897619-26-0](/img/structure/B2642602.png)
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H24FN7 and its molecular weight is 417.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has gained attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its structural formula is represented as follows:
This structure includes:
- A benzyl group which enhances lipophilicity and bioavailability.
- A piperazine moiety that may contribute to central nervous system (CNS) penetration and receptor binding.
1. Kinase Inhibition
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold can act as inhibitors of various kinases. These kinases are critical in signaling pathways associated with cancer and other diseases. For instance, a related compound has demonstrated activity against the HER family of receptors, suggesting that this compound may similarly target these pathways .
2. Neurotransmitter Modulation
The piperazine group is often associated with modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can have implications for psychiatric disorders and neurodegenerative diseases .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo models. The mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar derivatives have been tested against bacterial strains, showing promising results in inhibiting growth .
Table 1: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
Recent studies have indicated that compounds similar to N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant antiparasitic properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit the growth of Toxoplasma gondii, a common parasite affecting humans and animals. These compounds target specific enzymes involved in the parasite's life cycle, demonstrating potential as therapeutic agents against parasitic infections .
Neurological Applications
The compound's piperazine moiety is known for its neuropharmacological effects. Research has explored its potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's disease. This inhibition can lead to increased acetylcholine levels in the brain, potentially improving cognitive function .
Anticancer Properties
N-benzyl derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with tumor growth. The presence of the fluorophenyl group enhances the compound's ability to interact with cancer cell receptors, making it a promising candidate for further development in oncology .
Case Study 1: Antiparasitic Efficacy
In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives against Toxoplasma gondii, it was found that certain modifications to the benzyl and piperazine groups significantly enhanced antiparasitic activity. The compound demonstrated IC50 values indicating strong inhibition of parasite growth, suggesting its potential as a lead compound for drug development against this parasite .
Case Study 2: Neuroprotective Effects
A series of experiments focused on neuroprotective effects demonstrated that compounds similar to this compound could effectively inhibit cholinesterase activity in vitro. In vivo studies further supported these findings by showing improved memory retention in animal models treated with these compounds compared to controls .
Case Study 3: Anticancer Activity
Research involving various cancer cell lines revealed that this compound could induce apoptosis through caspase activation pathways. The study highlighted its efficacy against breast and lung cancer cells, where it significantly reduced cell viability at low micromolar concentrations .
Eigenschaften
IUPAC Name |
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7/c1-29-22-20(16-26-29)21(25-15-17-5-3-2-4-6-17)27-23(28-22)31-13-11-30(12-14-31)19-9-7-18(24)8-10-19/h2-10,16H,11-15H2,1H3,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTSQISSQDVCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.